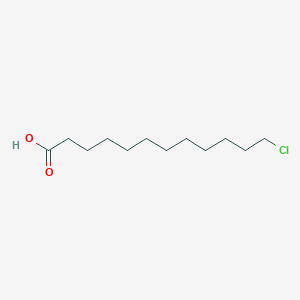

12-Chlorododecanoic acid

Overview

Description

12-Chlorododecanoic acid is a medium-chain fatty acid with the molecular formula C12H23ClO2 It is a chlorinated derivative of dodecanoic acid, where a chlorine atom is substituted at the 12th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Chlorododecanoic acid typically involves the selective chlorination of dodecanoic acid. The process can be carried out using molecular chlorine under controlled conditions to ensure the chlorination occurs specifically at the 12th carbon position. The reaction is usually performed in the presence of a catalyst such as chlorosulfonic acid to enhance the yield .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar chlorination process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and precise control of temperature and chlorine dosage .

Chemical Reactions Analysis

Types of Reactions: 12-Chlorododecanoic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, although these reactions are less common for this specific compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically involves nucleophiles such as amines or thiols under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Formation of substituted products like zwitterionic surfactants.

Oxidation and Reduction: Formation of corresponding alcohols or higher oxidation state compounds.

Scientific Research Applications

12-Chlorododecanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of surfactants and other organic compounds.

Biology: Studied for its potential effects on biological membranes due to its amphiphilic nature.

Medicine: Investigated for its antimicrobial properties and potential use in drug formulations.

Mechanism of Action

The mechanism of action of 12-Chlorododecanoic acid primarily involves its interaction with biological membranes. The chlorinated fatty acid can integrate into lipid bilayers, disrupting membrane integrity and function. This disruption can lead to antimicrobial effects by compromising the cell membrane of microorganisms .

Comparison with Similar Compounds

12-Bromododecanoic Acid: Similar in structure but with a bromine atom instead of chlorine.

12-Hydroxydodecanoic Acid: Contains a hydroxyl group at the 12th position instead of chlorine.

Uniqueness: 12-Chlorododecanoic acid is unique due to its specific chlorination, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions. This makes it particularly useful in the synthesis of specialized surfactants and other organic compounds .

Biological Activity

12-Chlorododecanoic acid, a halogenated derivative of lauric acid, has garnered attention in biological research due to its unique chemical properties and potential therapeutic applications. This article explores the biological activities of this compound, including its antimicrobial effects, metabolic pathways, and interactions with biological systems.

This compound is characterized by the presence of a chlorine atom at the 12th carbon of the dodecanoic acid chain. This modification affects its reactivity and interaction with biological enzymes, particularly cytochrome P450 enzymes, which play a crucial role in the metabolism of fatty acids.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to disrupt microbial membranes, leading to cell lysis. The compound's effectiveness against various pathogens suggests its potential as a natural preservative or therapeutic agent in treating infections.

- Case Study : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism involved increased membrane permeability and subsequent cell death, highlighting its potential in combating antibiotic-resistant strains .

2. Metabolic Pathways

The metabolism of this compound involves oxidation processes mediated by cytochrome P450 enzymes. Specifically, studies have shown that this compound can undergo ω-hydroxylation and (ω-1)-hydroxylation reactions.

- Table 1: Oxidation Products of this compound

| Reaction Type | Product | Enzyme Involved |

|---|---|---|

| ω-Hydroxylation | 12-Hydroxydodecanoic acid | CYP52A21 |

| (ω-1)-Hydroxylation | 11-Hydroxydodecanoic acid | CYP4A1 |

These metabolic pathways are critical for understanding how this compound interacts with biological systems and its potential implications for drug development.

3. Cytotoxicity and Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

- Case Study : In experiments with human colon cancer cells (HCT-15), treatment with varying concentrations of this compound resulted in significant reductions in cell viability. The compound was found to downregulate key survival pathways, promoting cancer cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The presence of chlorine enhances the lipophilicity of the molecule, allowing it to integrate into lipid bilayers more effectively than non-halogenated fatty acids.

- Enzyme Interaction : Its structural similarity to lauric acid enables it to interact with enzymes involved in fatty acid metabolism, potentially altering metabolic fluxes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancerous tissues while sparing normal cells at lower concentrations.

Properties

IUPAC Name |

12-chlorododecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23ClO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQLFBKZQRLUFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.